molecular formula C18H21NO3 B4015758 1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine

1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine

Cat. No. B4015758
M. Wt: 299.4 g/mol
InChI Key: ZPJYVWXWVBQORV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine involves reactions that introduce various substituents into the nucleus of pyrrolidin-2-ones, aiming to explore their chemical properties and biological activities. For example, the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-propane derivatives in dioxane has been utilized to synthesize derivatives by Rubtsova et al. (2020), indicating a methodology for incorporating diverse functional groups into the pyrrolidin-2-one structure (Rubtsova et al., 2020).

Molecular Structure Analysis

The structural analysis of these synthesized compounds is crucial for understanding their potential applications and interactions. Techniques such as 1H NMR spectroscopy and IR spectrometry have been employed to confirm the structures of the synthesized compounds, revealing characteristic peaks and bands that indicate the presence of specific functional groups, as demonstrated in the work by Rubtsova et al. (2020) (Rubtsova et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by the introduced substituents. For instance, the addition and oxidative rearrangement reactions involving 3-furfurals and 3-furyl imines open new pathways to substituted furans and pyrroles, showcasing the versatility of these compounds in synthesizing heterocyclic structures with potential biological activities (Kelly et al., 2008).

properties

IUPAC Name

3-(furan-2-yl)-3-(2-methoxyphenyl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-8-3-2-7-14(16)15(17-9-6-12-22-17)13-18(20)19-10-4-5-11-19/h2-3,6-9,12,15H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJYVWXWVBQORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)N2CCCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-YL)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-YL)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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